molecular formula C8H5BrN2O B13716233 3-(2-Bromophenyl)-1,2,5-oxadiazole

3-(2-Bromophenyl)-1,2,5-oxadiazole

Cat. No.: B13716233
M. Wt: 225.04 g/mol
InChI Key: IDEXJEFEURRTAM-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,2,5-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a bromophenyl group at the 3-position of the oxadiazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted oxadiazoles with different functional groups.

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1,2,5-oxadiazole
  • 3-(2-Fluorophenyl)-1,2,5-oxadiazole
  • 3-(2-Iodophenyl)-1,2,5-oxadiazole

Uniqueness

3-(2-Bromophenyl)-1,2,5-oxadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated oxadiazoles may not be as effective .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-(2-bromophenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H

InChI Key

IDEXJEFEURRTAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2)Br

Origin of Product

United States

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